![molecular formula C14H16F3NO B12285578 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the azabicyclo structure adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves several steps. One common method includes the nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to the corresponding β-keto-benzyl-O-oximes. This reaction proceeds chemo- and stereoselectively at the carbonyl group rather than the imine bond, resulting in the formation of trifluoromethylated benzyl-O-oximes. These intermediates are then reduced to the corresponding α-trifluoromethyl-β-amino alcohols .
Chemical Reactions Analysis
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclo structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol can be compared with other similar compounds, such as:
3-Benzyl-3-aza-bicyclo[3.1.1]heptan-6-one: This compound lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound has a similar bicyclic structure but differs in its substituents, leading to distinct reactivity and applications The presence of the trifluoromethyl group in 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[31
Properties
Molecular Formula |
C14H16F3NO |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)11-6-12(13)9-18(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2 |
InChI Key |
YKUFXGLOCSQPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
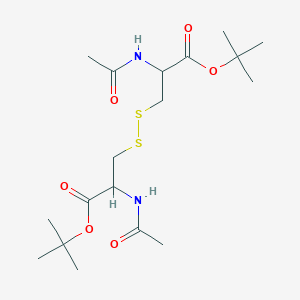
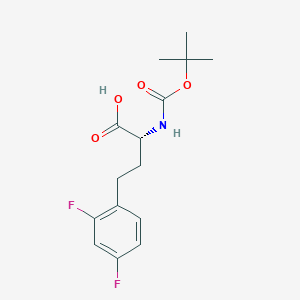
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
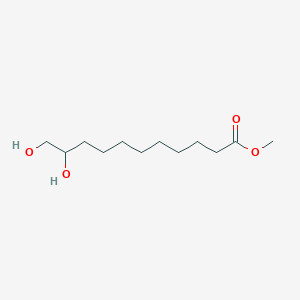
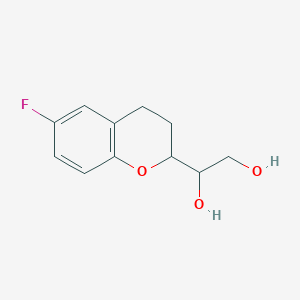
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)
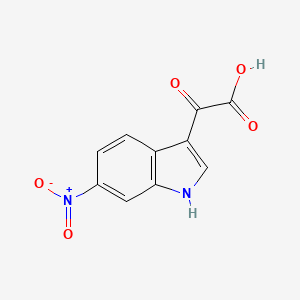
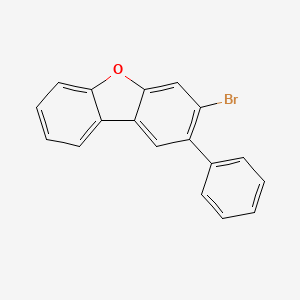

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
